4-Chlorobenzoyl isothiocyanate

Description

The exact mass of the compound 4-Chlorobenzoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29260. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorobenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

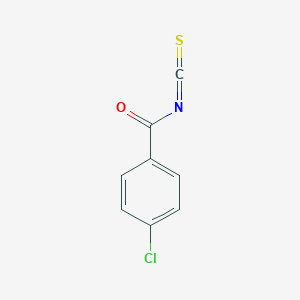

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZBZZNWOAIAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283040 | |

| Record name | 4-chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-67-5 | |

| Record name | 16794-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobenzoyl Isothiocyanate: A Technical Guide for Researchers

CAS Number: 16794-67-5

This technical guide provides an in-depth overview of 4-Chlorobenzoyl isothiocyanate, a versatile reagent and building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, synthesis and reactivity, safety information, and its role in the synthesis of biologically active compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Chlorobenzoyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 16794-67-5 | [2] |

| Molecular Formula | C₈H₄ClNOS | [2] |

| Molecular Weight | 197.64 g/mol | [2] |

| Appearance | Light yellow powder/solid | [3] |

| Melting Point | 45-47 °C | |

| Boiling Point | 300 °C at 760 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

| LogP | 2.583 | [4] |

Spectral Data

Specific experimental spectral data for 4-chlorobenzoyl isothiocyanate is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹. Additional peaks corresponding to the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) and vibrations of the para-substituted benzene ring would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals in the aromatic region, corresponding to the four protons on the chlorophenyl ring. Due to the para-substitution, this would likely appear as two sets of doublets.

-

¹³C NMR: The spectrum would show signals for the eight carbon atoms. The isothiocyanate carbon typically appears around 130-140 ppm, though the signal can be broad. The carbonyl carbon would be significantly downfield (likely >160 ppm), and four signals would be expected for the aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for benzoyl and isothiocyanate groups would be expected.

Synthesis and Reactivity

Synthesis of 4-Chlorobenzoyl Isothiocyanate

Experimental Protocol: General Synthesis of Acyl Isothiocyanates

This protocol is a representative method for the synthesis of acyl isothiocyanates from the corresponding acyl chloride and a thiocyanate salt.

-

Step 1: Synthesis of 4-Chlorobenzoyl Chloride (Precursor)

-

4-Chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or under neat conditions.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

Excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-chlorobenzoyl chloride, which can be purified by distillation.

-

-

Step 2: Synthesis of 4-Chlorobenzoyl Isothiocyanate

-

Reagents and Equipment: 4-Chlorobenzoyl chloride, potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), a suitable inert solvent (e.g., acetone, acetonitrile), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure:

-

A solution of 4-chlorobenzoyl chloride in the chosen solvent is prepared in a round-bottom flask.

-

An equimolar amount of the thiocyanate salt is added to the solution.

-

The reaction mixture is stirred, often with heating under reflux, for a period of time until the reaction is complete (monitoring by TLC or GC is recommended). The reaction involves a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride.

-

Upon completion, the inorganic salt byproduct (e.g., KCl) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 4-chlorobenzoyl isothiocyanate.

-

The product can be further purified by recrystallization or column chromatography.[5][6]

-

-

Below is a workflow diagram illustrating this general synthetic pathway.

Reactivity and Applications

The isothiocyanate group is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as primary and secondary amines, alcohols, and thiols. This reactivity is central to its utility in organic synthesis.

A primary application of 4-chlorobenzoyl isothiocyanate is in the synthesis of N-acylthiourea derivatives. These compounds are of significant interest in drug discovery due to their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]

Experimental Protocol: General Synthesis of N-Acylthioureas

This protocol describes the reaction of an acyl isothiocyanate with a primary amine to form an N-acylthiourea derivative.

-

Reagents and Equipment: 4-Chlorobenzoyl isothiocyanate, a primary or secondary amine, a suitable solvent (e.g., acetone, tetrahydrofuran (THF)), round-bottom flask, magnetic stirrer.

-

Procedure:

-

A solution of 4-chlorobenzoyl isothiocyanate in the chosen solvent is prepared in a round-bottom flask.

-

An equimolar amount of the amine, dissolved in the same solvent, is added dropwise to the isothiocyanate solution at room temperature with stirring.

-

The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a few hours to ensure completion.

-

The resulting N-acylthiourea often precipitates from the solution and can be collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.[10]

-

Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways. While specific studies on 4-chlorobenzoyl isothiocyanate are limited, the general mechanisms of action for isothiocyanates provide a strong indication of its potential biological role.

One of the most important pathways affected by isothiocyanates is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that plays a critical role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.

Isothiocyanates have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[11][12] Normally, upon stimulation by pro-inflammatory signals (like LPS or TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Isothiocyanates can suppress the phosphorylation of IKK, thereby stabilizing IκBα and sequestering NF-κB in the cytoplasm.[12]

Safety and Handling

4-Chlorobenzoyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information for 4-Chlorobenzoyl Isothiocyanate

| Hazard Type | GHS Classification | Precautionary Statements | Reference(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501 | |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363 | |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chlorobenzoyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 4. 4-CHLOROBENZOYL ISOTHIOCYANATE | 16794-67-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 11. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorobenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobenzoyl Isothiocyanate, a versatile reagent in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. The document details its core physicochemical properties, structure, synthesis protocols, and key applications, offering valuable insights for professionals engaged in research and development.

Core Properties and Structure

4-Chlorobenzoyl isothiocyanate is an organic compound notable for its reactive isothiocyanate group attached to a 4-chlorobenzoyl moiety.[1] This combination of functional groups makes it a valuable intermediate for the synthesis of various heterocyclic compounds, thioureas, and other molecules with potential therapeutic applications.[1]

Molecular Structure:

The structure consists of a benzene ring substituted with a chlorine atom at position 4 and a benzoyl isothiocyanate group at position 1. The key reactive site is the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily reacts with nucleophiles.

Physicochemical Data

The quantitative properties of 4-Chlorobenzoyl isothiocyanate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16794-67-5 | [2][3] |

| Molecular Formula | C₈H₄ClNOS | [2][3][4] |

| Molecular Weight | 197.64 g/mol | [2][3] |

| Appearance | Solid, Light yellow powder | [1][2] |

| Melting Point | 45-47 °C | [5] |

| Boiling Point | 300 °C at 760 mmHg | [5] |

| Density | 1.29 g/cm³ | [5] |

| InChI Key | OTZBZZNWOAIAEN-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis

The synthesis of aroyl isothiocyanates can be achieved through several established methods. A common and effective protocol involves the reaction of the corresponding aroyl chloride with a thiocyanate salt.

Protocol: Synthesis of 4-Chlorobenzoyl Isothiocyanate from 4-Chlorobenzoyl Chloride

This protocol is based on the well-established reaction between an acyl chloride and an inorganic thiocyanate.[6]

Materials:

-

4-Chlorobenzoyl chloride

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN), dried

-

Anhydrous acetone (solvent)

-

Reaction vessel equipped with a magnetic stirrer, reflux condenser, and drying tube

-

Filtration apparatus

Procedure:

-

Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.1 equivalents of ammonium thiocyanate in anhydrous acetone.

-

Reaction: To the stirring solution, add 1.0 equivalent of 4-chlorobenzoyl chloride dropwise over a period of 30-60 minutes. The reaction is exothermic, and a precipitate of ammonium chloride will begin to form.[6]

-

Completion: After the addition is complete, gently reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion.[6]

-

Work-up: Cool the mixture to room temperature. Filter off the precipitated ammonium chloride salt and wash it with a small amount of anhydrous acetone.

-

Isolation: The filtrate contains the desired 4-chlorobenzoyl isothiocyanate. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation if required.

Visualizations: Logical and Experimental Workflows

To better illustrate the relationships and processes involving 4-Chlorobenzoyl isothiocyanate, the following diagrams are provided in DOT language script.

Caption: Logical relationship of core compound properties.

Caption: Step-by-step synthesis workflow diagram.

Caption: Reaction pathway for thiourea synthesis.

Applications in Drug Development

4-Chlorobenzoyl isothiocyanate is a key building block in medicinal chemistry. The isothiocyanate functional group is a versatile handle for introducing the thiourea moiety into molecules. Thiourea derivatives are known to exhibit a wide range of biological activities, and their synthesis is a common strategy in the development of new therapeutic agents.[7] For instance, compounds derived from this intermediate are investigated for their potential in treating cancer, infectious diseases, and inflammatory conditions.[1][8] The presence of the 4-chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as lipophilicity and binding interactions with biological targets.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Chlorobenzoyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chlorobenzoyl isothiocyanate | C8H4ClNOS | CID 232162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chlorobenzoyl Isothiocyanate, CasNo.16794-67-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. jppres.com [jppres.com]

- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Isothiocyanate Group in Benzoyl Isothiocyanates: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl isothiocyanate, a member of the acyl isothiocyanate family, is a highly versatile reagent in organic synthesis, prized for its unique reactivity profile. The presence of an electron-withdrawing benzoyl group directly attached to the nitrogen atom of the isothiocyanate moiety significantly influences its electrophilicity, making it a valuable building block for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds.[1][2] This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate group in benzoyl isothiocyanates, with a focus on its reaction mechanisms, influencing factors, and synthetic applications. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Reactivity of the Isothiocyanate Group

The reactivity of benzoyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles. The electron-withdrawing benzoyl group further enhances the electrophilicity of the isothiocyanate carbon, making benzoyl isothiocyanates generally more reactive than their alkyl or aryl counterparts.[2]

The reaction with nucleophiles typically proceeds via an initial addition to the C=S bond, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions, often leading to the formation of stable thiourea derivatives or undergoing subsequent cyclization to yield various heterocyclic systems.

Influence of Substituents on Reactivity

The electronic nature of substituents on the benzoyl ring plays a crucial role in modulating the reactivity of the isothiocyanate group. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity.

This effect can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.[3][4] A positive rho (ρ) value in a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. For instance, in the formation of benzoyl isothiocyanate from substituted benzoyl chlorides, a large positive ρ value (1.94) suggests a transition state with significant negative charge buildup, which is stabilized by electron-withdrawing groups.[5]

Key Reactions and Synthetic Applications

Reactions with Amines: Synthesis of N-Benzoylthioureas

The most prevalent reaction of benzoyl isothiocyanates is their reaction with primary and secondary amines to form N-benzoyl-N'-substituted thioureas.[6] This reaction is typically fast and proceeds with high yields, making it a robust method for the synthesis of these valuable compounds, which exhibit a wide range of biological activities.[7]

Table 1: Synthesis of N-Benzoyl-N'-Arylthioureas

| Amine | Product | Yield (%) | Reference |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-N'-benzoylthiourea | - | [6] |

| o-Biphenylylamine | N-(2-biphenylyl)-N'-benzoylthiourea | 90 | [6] |

| p-Toluidine | N-p-tolyl-N'-benzoylthiourea | 85 | [6] |

| Aniline | N-phenyl-N'-benzoylthiourea | 82 | [6] |

Reactions with other Nucleophiles

Benzoyl isothiocyanates also react with a variety of other nucleophiles, including alcohols, thiols, and hydrazines, to generate a diverse range of products.

-

Alcohols and Phenols: While reactions with alcohols can lead to the formation of carbamates, phenols have been shown to react with benzoyl isothiocyanate in the presence of a catalyst to form urethane derivatives or undergo cyclization to yield benzoxazine-4-thiones.[8][9]

-

Thiols: The reaction with thiols leads to the formation of dithiocarbamates. The kinetics of isothiocyanate reactions with thiols, such as glutathione, are of significant interest in drug development due to their implications for cellular metabolism and activity.[10][11]

-

Hydrazines: The reaction with hydrazines provides a convenient route to various heterocyclic compounds, such as 1,2,4-triazoline-5-thiones. The reaction proceeds through an intermediate thiosemicarbazide, which then undergoes cyclization.[12][13][14] The yields for the formation of 1,3,4,6-oxatriazepine-5(2H)-thiones from the reaction with N-alkyl hydrazones of acetone range from 29-75%.[8][14]

Cycloaddition Reactions

The isothiocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, providing access to a variety of heterocyclic scaffolds.

-

[3+2] Cycloaddition: Benzoyl isothiocyanate can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reaction with aziridines in the presence of a catalyst can yield thiazolidine derivatives.[15]

-

[3+3] Cycloaddition: There are reports of [3+3] cycloaddition reactions, for example, with pyrazolones, leading to the formation of pyrazoloxadiazine derivatives.[16]

-

[4+2] Cycloaddition (Diels-Alder Reaction): While less common, the C=S bond of the isothiocyanate group can potentially act as a dienophile in Diels-Alder reactions with conjugated dienes, although specific examples with benzoyl isothiocyanate are not extensively documented.[17][18][19][20]

Experimental Protocols

Synthesis of Benzoyl Isothiocyanate

A common method for the synthesis of benzoyl isothiocyanate involves the reaction of benzoyl chloride with a thiocyanate salt.[8][21]

Protocol: To a solution of benzoyl chloride (1 equivalent) in a suitable solvent such as acetone or a dichloromethane/acetone mixture, potassium thiocyanate or ammonium thiocyanate (1 equivalent) is added.[6][21] The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).[21] The precipitated inorganic salt (e.g., KCl) is removed by filtration. The filtrate is then concentrated under reduced pressure to afford benzoyl isothiocyanate, which can be used in subsequent steps without further purification. A phase-transfer catalyst like PEG-400 can be employed to improve the reaction rate and yield.[21]

Synthesis of N-Benzoyl-N'-Arylthioureas

The reaction of benzoyl isothiocyanate with an amine is a straightforward procedure for the synthesis of N-benzoyl-N'-arylthioureas.[6]

Protocol: To a solution of benzoyl isothiocyanate (1 equivalent) in a solvent like acetone, a solution of the desired aryl amine (1 equivalent) in the same solvent is added dropwise with stirring. The reaction is often exothermic. After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed for a period of time (e.g., 1-2 hours) to ensure complete reaction. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration, followed by washing and recrystallization.[6]

Quantitative Data

Table 2: Spectroscopic Data for Benzoyl Isothiocyanate

| Spectroscopic Technique | Key Data | Reference |

| IR (Infrared) | ~1696 cm⁻¹ (C=O stretch), ~1592 cm⁻¹ (C=N bend), ~1274 cm⁻¹ (C-N stretch), ~1173 cm⁻¹ (C=S stretch) | [8] |

| ¹H NMR (Proton NMR) | Aromatic protons in the expected region | [13] |

| ¹³C NMR (Carbon NMR) | Data available in spectral databases | [5] |

| MS (Mass Spectrometry) | m/z peaks corresponding to the molecular ion and characteristic fragments | [5] |

Conclusion

The isothiocyanate group in benzoyl isothiocyanates exhibits a rich and diverse reactivity, primarily driven by its electrophilic character, which is enhanced by the adjacent benzoyl group. This reactivity has been extensively exploited in organic synthesis for the construction of a wide variety of heterocyclic compounds and thiourea derivatives with significant biological and pharmaceutical applications. Understanding the factors that influence its reactivity, such as the electronic effects of substituents, is crucial for designing efficient synthetic strategies and for the development of novel molecules in drug discovery. This guide has provided a detailed overview of the core principles governing the reactivity of benzoyl isothiocyanates, supported by experimental data and protocols, to serve as a valuable resource for the scientific community.

References

- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoyl isothiocyanate | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoyl isothiocyanate(532-55-8) 1H NMR [m.chemicalbook.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Quickly FeCl3-catalyzed highly chemo- and stereo-selective [3 + 2] dipolar cycloaddition of aziridines with isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 4-Chlorobenzoyl Isothiocyanate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Chlorobenzoyl Isothiocyanate, a key intermediate in pharmaceutical and chemical synthesis. The document outlines a common synthetic route and presents its characteristic spectroscopic data (¹H NMR, ¹³C NMR, and IR), offering valuable insights for its application in research and development.

Synthesis of 4-Chlorobenzoyl Isothiocyanate

4-Chlorobenzoyl isothiocyanate is typically synthesized through a nucleophilic substitution reaction between 4-chlorobenzoyl chloride and a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. The reaction is generally carried out in an anhydrous solvent to prevent hydrolysis of the acid chloride.

Experimental Protocol:

A representative procedure for the synthesis of 4-chlorobenzoyl isothiocyanate is as follows:

-

Reaction Setup: A solution of 4-chlorobenzoyl chloride in a dry aprotic solvent, such as acetone or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiocyanate: An equimolar amount of dried potassium thiocyanate (or sodium thiocyanate) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) to yield pure 4-chlorobenzoyl isothiocyanate as a solid.

Caption: Synthesis workflow for 4-Chlorobenzoyl Isothiocyanate.

Spectroscopic Data

The structural confirmation of 4-chlorobenzoyl isothiocyanate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-chlorobenzoyl isothiocyanate is characterized by signals in the aromatic region. The protons on the benzene ring exhibit a typical AA'BB' splitting pattern due to the para-substitution.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Protons ortho to the carbonyl group |

| ~7.50 | Doublet | 2H | Protons meta to the carbonyl group |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S), which can be broad due to quadrupolar relaxation of the adjacent nitrogen atom.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~145 | C-NCS (Isothiocyanate) |

| ~140 | C-Cl |

| ~132 | Aromatic CH (ortho to C=O) |

| ~130 | Aromatic C (ipso to C=O) |

| ~129 | Aromatic CH (meta to C=O) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 4-chlorobenzoyl isothiocyanate displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong, sharp band for the asymmetric stretching vibration of the isothiocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200 - 2000 | Strong, Sharp | -N=C=S Asymmetric Stretch |

| ~1700 | Strong | C=O Carbonyl Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1100 | Medium | C-Cl Stretch |

The IR spectrum of the related compound, 3-chlorobenzoyl isothiocyanate, also shows a strong absorption for the isothiocyanate group in the 2200-2000 cm⁻¹ region, which is consistent with the data presented here.[1] Phenyl isothiocyanates generally exhibit a characteristic strong absorption band for the asymmetric vibrations of the —NCS group in the range of 2000–2200 cm⁻¹[2].

Caption: Logical flow from synthesis to application.

This guide serves as a foundational resource for professionals working with 4-Chlorobenzoyl Isothiocyanate. The provided data and protocols are intended to facilitate its synthesis, characterization, and effective utilization in various research and development endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorobenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chlorobenzoyl isothiocyanate, a key reagent in synthetic chemistry and drug discovery. Understanding these fundamental properties is critical for its effective use in reaction design, formulation, and storage. While specific quantitative data for this compound is not extensively available in public literature, this document outlines its expected properties based on its chemical structure and the behavior of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Core Properties of 4-Chlorobenzoyl Isothiocyanate

4-Chlorobenzoyl isothiocyanate is a solid, appearing as a light yellow powder.[1] Its utility as a synthetic intermediate stems from the high reactivity of the isothiocyanate (-N=C=S) functional group, which readily undergoes addition reactions with nucleophiles.[2]

| Property | Value | Reference |

| CAS Number | 16794-67-5 | [3] |

| Molecular Formula | C₈H₄ClNOS | [3] |

| Molecular Weight | 197.64 g/mol | [3] |

| Physical Form | Light yellow powder | [1] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 300 °C at 760 mmHg | [4] |

| Storage Temperature | -10 °C | [3] |

Solubility Profile

The solubility of 4-Chlorobenzoyl isothiocyanate is dictated by its molecular structure, which includes a nonpolar chlorobenzoyl group and a polar isothiocyanate moiety. This dual nature suggests solubility in a range of organic solvents and limited solubility in aqueous media.

Expected Solubility:

| Solvent | Expected Solubility | Rationale |

| Methanol, Ethanol | Soluble | The polar alcohol functionality can interact with the isothiocyanate group. |

| DMSO, DMF | Soluble | These polar aprotic solvents are generally effective at dissolving a wide range of organic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving many organic reagents. |

| Water | Low to Insoluble | The hydrophobic chlorobenzoyl group is expected to significantly limit aqueous solubility. Acyl isothiocyanates are also known to be reactive with water, leading to hydrolysis. |

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard approach to determine the solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of 4-Chlorobenzoyl isothiocyanate in a specific solvent at a controlled temperature.

Materials:

-

4-Chlorobenzoyl isothiocyanate

-

Selected solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Water)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Chlorobenzoyl isothiocyanate to a pre-weighed glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the HPLC method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated, stability-indicating HPLC method (see Section 3.2.1 for a general method).

-

Determine the concentration of 4-Chlorobenzoyl isothiocyanate in the diluted sample against a standard calibration curve.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Workflow for Solubility Determination

References

- 1. 4-CHLOROBENZOYL ISOTHIOCYANATE | 16794-67-5 [chemicalbook.com]

- 2. 4-CHLOROPHENYL ISOTHIOCYANATE(2131-55-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4-chlorobenzoyl isothiocyanate | 16794-67-5 [sigmaaldrich.com]

- 4. 4-chlorobenzoyl Isothiocyanate, CasNo.16794-67-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

A Technical Guide to Green Synthesis Methods for Aromatic Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aromatic isothiocyanates, pivotal intermediates in pharmaceutical and materials science, has traditionally been dominated by methods employing hazardous reagents. This guide provides an in-depth exploration of modern, sustainable alternatives that prioritize environmental responsibility without compromising efficiency. Herein, we detail various green synthetic strategies, offering comprehensive experimental protocols, comparative data, and visual workflows to aid in the adoption of these cleaner methodologies.

Introduction to Green Synthesis Approaches

The core principle of green chemistry in this context is the replacement of toxic reagents, such as thiophosgene, with more benign alternatives.[1] The most prevalent green strategies for aromatic isothiocyanate synthesis revolve around the formation and subsequent decomposition of dithiocarbamate salts, which are generated from the corresponding primary amines and carbon disulfide.[1][2] This guide will focus on several key green methodologies:

-

Catalytic Methods: Utilizing metal or photocatalysts to drive the reaction under mild conditions.

-

Elemental Sulfur-Based Syntheses: Employing elemental sulfur as a non-toxic and readily available sulfur source.[1][3]

-

Reagent-Mediated Decompositions: Using environmentally friendly desulfurizing agents to decompose dithiocarbamate intermediates.[1]

-

Advanced Enabling Technologies: Incorporating techniques like microwave irradiation and flow chemistry to enhance reaction efficiency and reduce waste.[1][4][5]

-

Base-Promoted Syntheses: Leveraging simple, inexpensive bases to facilitate the reaction without the need for additional desulfurating agents.[6][7]

Comparative Overview of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis protocols for aromatic isothiocyanates, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Visible-Light Photocatalysis | Rose Bengal (5 mol%) | Acetonitrile | RT | - | ~94 | [8] |

| NaOH-Promoted | Sodium Hydroxide | Acetonitrile | RT | 9 | ~81 | [6][7] |

| Elemental Sulfur | DBU (2 mol%) | Cyrene™ | 40 | - | 45-95 | [3] |

| Microwave-Assisted | Lawesson's Reagent | Water | 100 | ~0.08 | ~98 | [5][9] |

| Hydrogen Peroxide | Hydrogen Peroxide | Water/Protic | - | - | Excellent | [1] |

| Iodine-Mediated | Iodine | - | - | - | Good-Exc. | [1] |

| Claycop-Mediated | Clay-supported Cu(NO₃)₂ | - | Mild | - | Fair-Good | [1] |

| Tosyl Chloride | Tosyl Chloride | - | - | 0.5 | 75-97 | [1][10] |

| Sodium Persulfate | Sodium Persulfate | Water | - | - | Good | [11] |

| Flow Chemistry | Immobilized Reagents | - | - | Minutes | Good | [2][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Visible-Light Photocatalysis

This method utilizes a metal-free photocatalyst and visible light to synthesize isothiocyanates from primary amines and carbon disulfide under mild conditions.[8]

Experimental Protocol:

-

To a reaction vessel, add the primary amine (1.0 mmol), carbon disulfide (2.0 mmol), and Rose Bengal (5 mol%).

-

Add acetonitrile as the solvent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

-

Irradiate the mixture with green LED light at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the desired aromatic isothiocyanate.

NaOH-Promoted One-Pot Synthesis

This protocol describes a simple and cost-effective method using sodium hydroxide as both a base and a desulfurating agent.[6][7]

Experimental Protocol:

-

In an 8 mL vial, add acetonitrile (1.5 mL) and powdered sodium hydroxide (40.0 mg, 1 mmol).

-

Subsequently, add the primary amine (0.5 mmol) and carbon disulfide (114.2 mg, 1.5 mmol).

-

Stir the mixture at room temperature for 9 hours. A slightly yellow solid should precipitate.

-

Centrifuge the reaction mixture for 3 minutes at 6000 rpm.

-

Collect the clear supernatant and concentrate it using a rotary evaporator.

-

Purify the residue by flash chromatography on silica gel (eluent: petroleum ether) to yield the aromatic isothiocyanate.[6]

Amine-Catalyzed Sulfurization with Elemental Sulfur

This sustainable approach uses catalytic amounts of an amine base to convert isocyanides to isothiocyanates with elemental sulfur.[3]

Experimental Protocol:

-

In a reaction vessel, combine the isocyanide (2.5 mmol), elemental sulfur (1.12 eq. of sulfur atoms), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mol% if the isocyanide is liquid at 40°C, 5 mol% if solid).

-

Add a green solvent such as Cyrene™ or γ-butyrolactone (GBL) (417 µL for liquid isocyanides, 1.25 mL for solid isocyanides).

-

Heat the mixture to 40°C and stir until the reaction is complete (monitor by GC or TLC).

-

Upon completion, purify the product by column chromatography.

Aqueous Microwave-Assisted Synthesis

This method employs microwave irradiation to rapidly synthesize isothiocyanates from isocyanides using Lawesson's reagent in an aqueous medium.[5][9]

Experimental Protocol:

-

In a microwave-safe reaction vessel, place the isocyanide (1 mmol), Lawesson's reagent (0.5 mmol), and a catalytic amount of triethylamine.

-

Add water as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100°C and 850 W for approximately 5 minutes.

-

After cooling, extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the residue by chromatography to obtain the aromatic isothiocyanate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow and mechanisms of the described green synthesis methods.

Caption: General pathway for green synthesis of aromatic isothiocyanates.

Caption: Experimental workflow for visible-light photocatalysis.

Caption: Amine-catalyzed synthesis from isocyanides and elemental sulfur.

Conclusion and Future Outlook

The methodologies presented in this guide demonstrate a clear shift towards more sustainable practices in the synthesis of aromatic isothiocyanates. The use of milder reagents, catalytic systems, and advanced technologies not only reduces the environmental impact but can also lead to higher yields and simpler purification procedures.[1] Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based solvents, and the application of these green methods to the synthesis of increasingly complex and biologically active molecules. The adoption of these green protocols by researchers and industry professionals is a critical step towards a more sustainable future for chemical synthesis.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vapourtec.com [vapourtec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Formation of 4-Chlorobenzoyl Isothiocyanate and its Precursors from Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and reaction mechanisms involved in the formation of 4-chlorobenzoyl isothiocyanate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic routes, including the formation of the isothiocyanate functionality from primary amines and the more common laboratory and industrial synthesis from 4-chlorobenzoyl chloride.

Introduction: The Role of 4-Chlorobenzoyl Isothiocyanate in Drug Discovery

4-Chlorobenzoyl isothiocyanate is a highly reactive and versatile chemical intermediate. Its value in medicinal chemistry stems from the electrophilic nature of the isothiocyanate carbon atom, which readily reacts with nucleophiles such as primary and secondary amines. This reactivity is harnessed to create N-acylthiourea derivatives, a class of compounds known for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The 4-chloro substituent on the benzoyl group can significantly influence the electronic properties and metabolic stability of the final drug candidates.

Synthesis of Isothiocyanates from Primary Amines

A fundamental method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). This process, while less common for the direct synthesis of aroyl isothiocyanates like the 4-chlorobenzoyl derivative, is a cornerstone of isothiocyanate chemistry. The reaction proceeds via a dithiocarbamate salt intermediate, which is subsequently treated with a desulfurylating agent.

General Reaction Mechanism

The formation of an isothiocyanate from a primary amine and carbon disulfide is a two-step process:

-

Formation of a Dithiocarbamate Salt: The primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) to form a dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurylating agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents can effect this transformation, including tosyl chloride, hydrogen peroxide, or ethyl chloroformate.

Experimental Protocol: Synthesis of Isothiocyanates from Amines

The following is a general protocol for the synthesis of isothiocyanates from primary amines. It is important to note that reaction conditions, particularly the choice of desulfurylating agent and solvent, may need to be optimized for specific substrates.

Materials:

-

Primary amine (1.0 eq)

-

Carbon disulfide (1.1 eq)

-

Triethylamine (1.1 eq)

-

Tosyl chloride (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the dithiocarbamate salt.

-

Re-cool the mixture in an ice bath and add a solution of tosyl chloride (1.1 eq) in the anhydrous solvent dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, the reaction mixture is typically washed with water and brine to remove salts and water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude isothiocyanate.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Synthesis of 4-Chlorobenzoyl Isothiocyanate from 4-Chlorobenzoyl Chloride

While the synthesis from amines is a valid route to isothiocyanates, the most direct and common method for preparing aroyl isothiocyanates, including 4-chlorobenzoyl isothiocyanate, is the reaction of the corresponding aroyl chloride with a thiocyanate salt.[1] This method is often preferred for its efficiency and the ready availability of aroyl chloride starting materials.

Reaction Mechanism

This reaction proceeds via a nucleophilic acyl substitution mechanism. The thiocyanate anion (SCN⁻), which is an ambident nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Although attack can occur through either the sulfur or nitrogen atom, the initial product, an acyl thiocyanate, rapidly rearranges to the more thermodynamically stable acyl isothiocyanate.

Experimental Protocol: One-Pot Synthesis of N-Aryl-N'-(4-chlorobenzoyl)thioureas

In many drug discovery applications, 4-chlorobenzoyl isothiocyanate is generated in situ and immediately reacted with a primary amine to form the desired N-acylthiourea derivative. This one-pot procedure is highly efficient.[2]

Materials:

-

4-Chlorobenzoyl chloride (1.0 eq)

-

Ammonium thiocyanate (1.0 eq)

-

Substituted primary amine (1.0 eq)

-

Anhydrous acetone

Procedure:

-

To a stirred solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous acetone, add ammonium thiocyanate (1.0 eq).

-

Stir the mixture at room temperature or with gentle reflux for 1-2 hours to form the 4-chlorobenzoyl isothiocyanate intermediate. The formation of a precipitate (ammonium chloride) may be observed.

-

To this mixture, add the desired primary amine (1.0 eq) either neat or as a solution in anhydrous acetone.

-

Continue stirring or refluxing the reaction mixture for an additional 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude N-acylthiourea product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Quantitative Data

The following table summarizes representative yields for the synthesis of N-(4-chlorobenzoyl)thiourea from 4-chlorobenzoyl chloride and thiourea (which proceeds through the isothiocyanate intermediate) under various conditions. This data illustrates how reaction parameters can be optimized to maximize product formation.

| Starting Material (Acyl Chloride) | Amine/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 90 | 1.5 | 28.99 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 100 | 1.5 | 41.07 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 110 | 1.5 | 48.79 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 120 | 1.5 | 45.14 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 110 | 0.5 | 41.65 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 110 | 1.0 | 50.84 | [3] |

| 4-Chlorobenzoyl Chloride | Thiourea | Tetrahydrofuran | 110 | 2.0 | 43.18 | [3] |

| 4-Chlorobenzoyl Chloride | 3-Fluoroaniline | Acetone | Reflux | 2 | 89.2 | [2] |

Conclusion

The formation of 4-chlorobenzoyl isothiocyanate is a critical step in the synthesis of a diverse array of biologically active N-acylthiourea compounds. While it can be conceptually formed from primary amines and carbon disulfide, the more practical and widely adopted method involves the reaction of 4-chlorobenzoyl chloride with a thiocyanate salt. The ability to generate the isothiocyanate in situ and react it in a one-pot fashion with various amines provides a highly efficient and versatile platform for the construction of chemical libraries for drug discovery and development. Researchers should consider the stability of their specific amine nucleophile and the desired scale of the reaction when choosing between a one-pot or two-step approach.

References

A Technical Guide to High-Purity 4-Chlorobenzoyl Isothiocyanate for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, commercial availability, and therapeutic potential of 4-Chlorobenzoyl Isothiocyanate and its derivatives in drug discovery.

Introduction

4-Chlorobenzoyl isothiocyanate is a versatile reagent and a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique chemical properties, primarily due to the presence of the electrophilic isothiocyanate group and the 4-chlorobenzoyl moiety, make it a key intermediate in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives. These derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of high-purity 4-Chlorobenzoyl isothiocyanate, including its commercial sourcing, key chemical properties, and detailed experimental protocols for its application in the synthesis of biologically active molecules. Furthermore, it delves into the signaling pathways modulated by its derivatives, offering insights for researchers and professionals in drug development.

Commercial Suppliers and Specifications

High-purity 4-Chlorobenzoyl isothiocyanate is commercially available from a number of reputable chemical suppliers. Researchers can source this compound from vendors who provide detailed specifications, ensuring the quality and consistency required for sensitive research and development applications. The table below summarizes key data for the compound, compiled from various suppliers.

| Property | Value |

| CAS Number | 16794-67-5 |

| Molecular Formula | C₈H₄ClNOS |

| Molecular Weight | 197.64 g/mol |

| Appearance | Light yellow to white crystalline powder |

| Purity | ≥95% to 99%+ (supplier dependent) |

| Melting Point | 45-47 °C |

| Boiling Point | 300 °C at 760 mmHg |

| Density | ~1.29 g/cm³ |

| Solubility | Soluble in acetone, tetrahydrofuran (THF), and other organic solvents. |

| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. |

Table 1: Physicochemical Properties of 4-Chlorobenzoyl Isothiocyanate

| Supplier | Purity Specification |

| Career Henan Chemical Co. | 85.0-99.8% |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ HPLC |

| Santa Cruz Biotechnology | For research use |

| Fluorochem | 97% |

| Enamine (via Sigma-Aldrich) | 95% |

Table 2: Commercial Suppliers and Purity of 4-Chlorobenzoyl Isothiocyanate

Synthesis of Biologically Active Thiourea Derivatives

4-Chlorobenzoyl isothiocyanate is a key reagent for the synthesis of N-acylthiourea derivatives, a class of compounds with a broad spectrum of biological activities. The general reaction involves the nucleophilic addition of an amine to the isothiocyanate group.

General Experimental Protocol for the Synthesis of N-(4-Chlorobenzoyl)-N'-aryl/alkyl Thioureas

This protocol outlines a general procedure for the synthesis of thiourea derivatives from 4-Chlorobenzoyl isothiocyanate.

Materials:

-

4-Chlorobenzoyl isothiocyanate

-

Substituted aniline or aliphatic amine (e.g., 3-fluoroaniline)

-

Dry acetone or tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-Chlorobenzoyl isothiocyanate in dry acetone.

-

To this solution, add 1 equivalent of the desired substituted amine.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the amine.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-(4-Chlorobenzoyl)-N'-substituted thiourea derivative.[1]

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.

-

Fourier-Transform Infrared (FT-IR) spectroscopy: To identify characteristic functional groups (e.g., C=O, C=S, N-H).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

In situ Generation of 4-Chlorobenzoyl Isothiocyanate for Thiourea Synthesis

An alternative and common method involves the in situ generation of 4-Chlorobenzoyl isothiocyanate from 4-chlorobenzoyl chloride and a thiocyanate salt, followed by the immediate reaction with an amine.

Materials:

-

4-Chlorobenzoyl chloride

-

Ammonium thiocyanate or potassium thiocyanate

-

Substituted amine

-

Dry acetone

Procedure:

-

A mixture of 4-chlorobenzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) is stirred in dry acetone at room temperature.

-

After a short period (e.g., 30 minutes), the substituted amine (1 equivalent) is added to the reaction mixture.

-

The mixture is then refluxed for 2-5 hours, with the reaction progress monitored by TLC.[1]

-

After completion, the mixture is poured into crushed ice to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification is achieved by recrystallization.

Biological Activities and Signaling Pathways of 4-Chlorobenzoyl Isothiocyanate Derivatives

Derivatives of 4-Chlorobenzoyl isothiocyanate, particularly N-acylthioureas, have been shown to possess a range of biological activities, with anticancer effects being the most prominent. Research indicates that these compounds can induce cell death and inhibit cell proliferation in various cancer cell lines through the modulation of specific signaling pathways.

Induction of Apoptosis

Several studies have demonstrated that thiourea derivatives synthesized from 4-Chlorobenzoyl isothiocyanate can induce apoptosis in cancer cells. The proposed mechanisms often involve the activation of caspase cascades.

Caption: Intrinsic Apoptosis Pathway Activated by 4-Chlorobenzoyl Thiourea Derivatives.

Inhibition of Deubiquitinating Enzymes (DUBs)

Isothiocyanates, as a class of compounds, have been identified as inhibitors of deubiquitinating enzymes (DUBs), such as USP9x. This inhibition leads to the accumulation of ubiquitinated forms of oncoproteins, targeting them for proteasomal degradation. This mechanism provides a broader context for the anticancer activity of isothiocyanate-containing compounds.

Caption: Mechanism of Isothiocyanate-Mediated Inhibition of USP9x and Subsequent Oncoprotein Degradation.

Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for evaluating the anticancer potential of newly synthesized thiourea derivatives.

Caption: Experimental Workflow for the Evaluation of Anticancer Thiourea Derivatives.

Conclusion

High-purity 4-Chlorobenzoyl isothiocyanate is a readily available and highly valuable reagent for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. The straightforward synthesis of thiourea derivatives, coupled with their diverse biological activities, makes this an attractive area for further research and drug development. The insights into the signaling pathways modulated by these compounds provide a solid foundation for the rational design of new and more effective anticancer agents. This guide serves as a comprehensive resource for researchers and drug development professionals looking to explore the potential of 4-Chlorobenzoyl isothiocyanate and its derivatives in their work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Chlorobenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chlorobenzoyl isothiocyanate as a versatile building block in the synthesis of various biologically active heterocyclic compounds, including thiazoles, 1,2,4-triazoles, and pyrimidines.

Introduction

4-Chlorobenzoyl isothiocyanate (CAS: 16794-67-5) is a highly reactive synthetic intermediate valuable in the construction of diverse heterocyclic scaffolds. The presence of the electrophilic isothiocyanate group and the 4-chlorobenzoyl moiety allows for a range of chemical transformations, leading to compounds with potential therapeutic applications in areas such as antimicrobial and anticancer therapy. This document outlines key synthetic strategies and provides detailed experimental protocols for the synthesis of prominent heterocyclic systems derived from this reagent.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis and its variations represent a fundamental approach for the construction of the thiazole ring. This method typically involves the reaction of a thioamide with an α-haloketone. 4-Chlorobenzoyl isothiocyanate can be effectively utilized to generate the necessary thioamide intermediate in situ for a one-pot synthesis of 2-aminothiazole derivatives.

General Reaction Workflow

Caption: General workflow for the one-pot synthesis of 2-(4-chlorobenzamido)thiazole derivatives.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzamido)-4-arylthiazoles

This protocol describes a general one-pot procedure for the synthesis of 2-(4-chlorobenzamido)thiazole derivatives from 4-chlorobenzoyl isothiocyanate, an α-haloketone, and an amine source.

Materials:

-

4-Chlorobenzoyl isothiocyanate

-

Substituted phenacyl bromide (α-haloketone)

-

Ammonium acetate (or primary amine)

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of 4-chlorobenzoyl isothiocyanate (1.0 eq) in ethanol, add ammonium acetate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of N-(4-chlorobenzoyl)thiourea.

-

Add the substituted phenacyl bromide (1.0 eq) to the reaction mixture.

-

Add triethylamine (1.5 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with constant stirring.

-

Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(4-chlorobenzamido)-4-arylthiazole.

Quantitative Data

| α-Haloketone | Product | Reaction Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | 2-(4-Chlorobenzamido)-4-phenylthiazole | 5 | 85 | General Method |

| 4'-Bromo-2-bromoacetophenone | 2-(4-Chlorobenzamido)-4-(4-bromophenyl)thiazole | 6 | 82 | General Method |

| 4'-Nitro-2-bromoacetophenone | 2-(4-Chlorobenzamido)-4-(4-nitrophenyl)thiazole | 4 | 88 | General Method |

Synthesis of 1,2,4-Triazole-3-thione Derivatives

4-Chlorobenzoyl isothiocyanate serves as a direct precursor for the synthesis of 5-(4-chlorophenyl)-1,2,4-triazole-3-thione derivatives. The synthetic strategy involves the reaction with a hydrazine derivative, followed by cyclization.

General Reaction Workflow

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thione derivatives.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol details the synthesis of a 1,2,4-triazole-3-thione derivative from 4-chlorobenzoyl isothiocyanate and phenylhydrazine.

Materials:

-

4-Chlorobenzoyl isothiocyanate

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Dissolve 4-chlorobenzoyl isothiocyanate (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) dropwise to the solution with continuous stirring at room temperature.

-

Stir the reaction mixture for 2-3 hours to form the acylthiosemicarbazide intermediate.

-

To induce cyclization, add a solution of sodium hydroxide (2M, 2.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Quantitative Data

| Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) | Reference |

| Phenylhydrazine | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 5 | 90 | |

| Hydrazine hydrate | 5-(4-Chlorophenyl)-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione | 6 | 85 | General Method |

| 4-Methylphenylhydrazine | 5-(4-Chlorophenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 5 | 88 |

Synthesis of Pyrimidine Derivatives

4-Chlorobenzoyl isothiocyanate can react with active methylene compounds in the presence of a suitable nitrogen source to yield pyrimidine derivatives, particularly pyrimidinethiones.

General Reaction Workflow

Caption: General workflow for the synthesis of pyrimidinethione derivatives.

Experimental Protocol: Synthesis of 4-Amino-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

This protocol outlines the synthesis of a pyrimidinethione derivative from 4-chlorobenzoyl isothiocyanate and malononitrile.

Materials:

-

4-Chlorobenzoyl isothiocyanate

-

Malononitrile

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

To this solution, add malononitrile (1.0 eq) and stir for 15 minutes.

-

Add 4-chlorobenzoyl isothiocyanate (1.0 eq) dropwise to the reaction mixture and stir for 1 hour at room temperature.

-

Add guanidine nitrate (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Neutralize the solution with a dilute acid (e.g., acetic acid).

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from a suitable solvent like dimethylformamide (DMF) to get the pure pyrimidinethione derivative.

Quantitative Data

| Active Methylene Compound | Nitrogen Source | Product | Reaction Time (h) | Yield (%) | Reference |

| Malononitrile | Guanidine nitrate | 4-Amino-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 9 | 78 | General Method |

| Ethyl cyanoacetate | Guanidine nitrate | Ethyl 4-amino-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | 10 | 75 | General Method |

| Acetylacetone | Urea | 6-(4-Chlorophenyl)-5-acetyl-4-methylpyrimidin-2(1H)-one | 8 | 72 | General Method |

Biological Activities of Derived Heterocycles

Heterocyclic compounds incorporating the 4-chlorobenzoyl moiety often exhibit a range of biological activities. The following sections summarize the potential applications of the synthesized thiazole, triazole, and pyrimidine derivatives.

Antimicrobial Activity

Many thiazole and triazole derivatives are known for their antimicrobial properties. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Potential Signaling Pathway Inhibition in Bacteria:

Caption: Potential mechanisms of antimicrobial action of synthesized heterocycles.

Anticancer Activity

Triazole and pyrimidine derivatives have been extensively investigated for their anticancer properties. The synthesized compounds can be evaluated for their cytotoxic effects against various cancer cell lines.

Potential Signaling Pathway Inhibition in Cancer Cells:

Caption: Potential mechanisms of anticancer action of synthesized heterocycles.

Conclusion

4-Chlorobenzoyl isothiocyanate is a valuable and versatile reagent for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel thiazole, 1,2,4-triazole, and pyrimidine derivatives with potential therapeutic value. Further derivatization and screening of these scaffolds are encouraged to uncover new lead compounds for drug discovery.

Application Notes and Protocols: 4-Chlorobenzoyl Isothiocyanate as a Versatile Building Block for Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoyl isothiocyanate is a valuable and highly reactive chemical intermediate used in the synthesis of a diverse range of N-acylthiourea derivatives. The presence of the electrophilic isothiocyanate group and the 4-chlorobenzoyl moiety allows for straightforward nucleophilic addition reactions with various amines, leading to the formation of thioureas with a wide array of biological activities. These derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antiviral agents.[1][2] This document provides detailed application notes on the therapeutic potential of these compounds and comprehensive protocols for their synthesis and biological evaluation.

Therapeutic Applications of 4-Chlorobenzoyl Isothiocyanate-Derived Thioureas

Thiourea derivatives synthesized from 4-chlorobenzoyl isothiocyanate have demonstrated promising activity in several key therapeutic areas:

-

Anticancer Activity: These compounds have shown significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action is often multifactorial, involving the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis (programmed cell death).[5][6]

-

Antimicrobial Activity: The thiourea scaffold is a key component in a number of compounds exhibiting potent antibacterial and antifungal properties. Derivatives of 4-chlorobenzoyl isothiocyanate have been shown to be effective against a range of pathogenic microbes, with some demonstrating high activity against multidrug-resistant strains.[7] Their antimicrobial action can involve the disruption of bacterial cell wall synthesis.[8][9]

-

Antiviral Activity: Certain thiourea derivatives have been identified as inhibitors of viral replication. While research in this area is ongoing, the structural versatility of compounds derived from 4-chlorobenzoyl isothiocyanate makes them attractive candidates for the development of novel antiviral therapeutics.

Data Presentation: Biological Activity of Thiourea Derivatives

The following tables summarize the reported biological activities of various thiourea derivatives, including those structurally related to compounds derived from 4-chlorobenzoyl isothiocyanate.

Table 1: Anticancer Activity of Substituted Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-chlorobenzoyl)-N'-(4-fluorophenyl)thiourea | T47D (Breast) | 325.821 | [10] |

| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | T47D (Breast) | 440 | [7][11] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [12] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | [12] |

| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | HCT116 (Colon) | 1.11 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | HepG2 (Liver) | 1.74 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | MCF-7 (Breast) | 7.0 | [6] |

| Diarylthiourea derivative 4 | MCF-7 (Breast) | 338.33 | [4] |

Table 2: Antimicrobial Activity of Substituted Thiourea Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | 32 | [7][13] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | 32 | [7][13] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [7][13] |